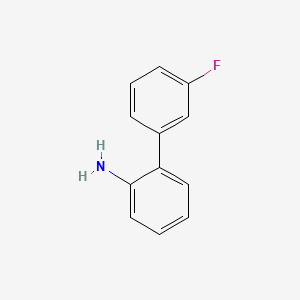

3'-Fluorobiphenyl-2-amine

Description

Strategic Importance of Fluorine Substitution in Modulating Electronic and Steric Properties of Aromatic Systems

The introduction of fluorine into aromatic systems has profound effects on a molecule's properties. As the most electronegative element, fluorine significantly alters the electronic landscape of the aromatic ring, which can enhance metabolic stability and bioavailability in drug candidates. numberanalytics.com This strategic substitution can block positions susceptible to metabolic oxidation and modify the lipophilicity of a compound, thereby affecting its ability to cross cell membranes. annualreviews.orgnih.gov While fluorine is a strong electron-withdrawing group, it can also act as a leaving group in nucleophilic aromatic substitution reactions, a testament to its complex influence on reactivity. masterorganicchemistry.com The substitution of fluorine can also lead to a more stable molecule by lowering the energy of the occupied aromatic orbitals. acs.org

The Amine Functionality: A Versatile Handle for Chemical Transformations

The amine group (-NH2) is one of the most important functional groups in organic chemistry, prized for its basicity and nucleophilicity. wikipedia.org This functionality serves as a versatile "handle" for a wide array of chemical transformations, allowing for the construction of more complex molecules. ijrpr.com Amines can readily undergo reactions such as alkylation, acylation, and sulfonation. wikipedia.org They are crucial components in the synthesis of a vast number of pharmaceuticals, dyes, and polymers. wikipedia.orgijrpr.com The presence of an amine group can also facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions. ijrpr.com

Overview of Research Trajectories for Fluorinated Biphenyl (B1667301) Amines

Research into fluorinated biphenyl amines is driven by the potential to create novel compounds with enhanced properties for various applications. These compounds are explored as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of fluorinated biphenyl amines have been investigated for their potential as fungicides. The specific placement of fluorine and amine groups on the biphenyl scaffold is a key area of study, as it directly impacts the biological activity and physical properties of the resulting molecules. The development of efficient synthetic routes to these compounds, often utilizing cross-coupling reactions, is also a significant research focus.

Defining the Research Scope for 3'-Fluorobiphenyl-2-amine

The research scope for this compound is primarily centered on its role as a key intermediate in organic synthesis. Its unique structure, featuring a fluorine atom on one phenyl ring and an amine group on the other, makes it a valuable building block for creating more complex and potentially bioactive molecules. Investigations into this compound would likely focus on optimizing its synthesis and exploring its reactivity in various chemical transformations. The physical and chemical properties of this compound are of fundamental interest for predicting its behavior in different chemical environments and for designing new synthetic strategies.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2264-92-8 | hoffmanchemicals.combldpharm.com |

| Molecular Formula | C12H10FN | hoffmanchemicals.com |

| Molecular Weight | 187.22 g/mol | hoffmanchemicals.com |

| Physical State | Liquid, Brown oil | hoffmanchemicals.com |

| Storage | Store in a dry, sealed container at room temperature (20 to 22 °C) | hoffmanchemicals.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10FN |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

2-(3-fluorophenyl)aniline |

InChI |

InChI=1S/C12H10FN/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H,14H2 |

InChI Key |

FJACHRXXIHYHRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Fluorobiphenyl 2 Amine

Reactions of the Amine Functional Group

The amine group in 3'-Fluorobiphenyl-2-amine is a primary aromatic amine, which imparts characteristic nucleophilic and electrophilic properties.

Nucleophilic Reactivity and Derivatization (e.g., Acylation, Alkylation, Sulfonylation)

As a nucleophile, the nitrogen atom of the amine can attack various electrophiles, leading to a range of derivatization reactions. msu.edu The reactivity of amines is influenced by their class (primary, secondary, or tertiary) and basicity. thermofisher.com

Acylation: Primary and secondary amines react with acid chlorides or anhydrides to form amides. msu.edulibretexts.org For instance, this compound would be expected to react with an acyl chloride like benzoyl chloride in the presence of a base to yield the corresponding N-(3'-fluorobiphenyl-2-yl)benzamide.

Alkylation: Amines can be alkylated by reaction with alkyl halides. msu.edu The reaction of this compound with an alkyl halide, such as methyl iodide, would likely proceed via an SN2 mechanism to give the secondary amine, 3'-fluoro-N-methylbiphenyl-2-amine, and subsequently the tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org The reactivity of the amine product is often higher than the starting material, which can lead to multiple alkylations. masterorganicchemistry.com

Sulfonylation: The reaction of primary and secondary amines with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. msu.edulibretexts.org This reaction, often part of the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

| Reaction Type | Electrophile | Expected Product |

|---|---|---|

| Acylation | Acyl Chloride (e.g., Benzoyl chloride) | N-(3'-fluorobiphenyl-2-yl)benzamide |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | 3'-Fluoro-N-methylbiphenyl-2-amine |

| Sulfonylation | Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | N-(3'-fluorobiphenyl-2-yl)benzenesulfonamide |

Electrophilic Reactivity (e.g., Diazotization Reactions)

Primary aromatic amines can be converted into diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. organic-chemistry.org

The resulting aryl diazonium salt is a valuable intermediate in organic synthesis because the diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas). nih.govmasterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com For example, the diazonium salt of this compound could be transformed into:

Aryl halides: by treatment with copper(I) halides (Sandmeyer reaction). masterorganicchemistry.com

Aryl fluorides: through the Schiemann reaction, which involves heating the corresponding tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Phenols: by heating with water. masterorganicchemistry.com

Aryl cyanides: by reaction with copper(I) cyanide. masterorganicchemistry.com

Oxidation of the Amine Moiety and Aromatic Rings

The oxidation of aromatic amines can be complex and may lead to a variety of products depending on the oxidizing agent and reaction conditions. Oxidation can occur at the nitrogen atom or on the aromatic rings. The oxidation of pentafluoroaniline, a related compound, has been investigated, suggesting that such reactions can be synthetically useful, for instance, in the preparation of nitro derivatives using peroxy acids. nist.gov

Reactions Involving the Fluorine Atom

The fluorine atom on the biphenyl (B1667301) ring significantly influences the molecule's reactivity.

Nucleophilic Aromatic Substitution (SNAr) with Fluorine Displacement

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

| Factor | Influence on SNAr Reactivity |

|---|---|

| Electron-withdrawing groups | Accelerate the reaction when positioned ortho or para to the leaving group. masterorganicchemistry.com |

| Leaving group ability | For halogens, the order is typically F > Cl > Br > I. masterorganicchemistry.com |

| Nucleophile | Stronger nucleophiles generally react faster. |

Modulation of Aromatic Ring Reactivity by Fluorine

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). researchgate.net This dual nature influences the reactivity of the aromatic ring in several ways:

Electrophilic Aromatic Substitution: The strong inductive effect of fluorine deactivates the aromatic ring towards electrophilic attack. However, the mesomeric effect directs incoming electrophiles to the ortho and para positions.

Acidity/Basicity: The electron-withdrawing nature of fluorine can affect the pKa of the amine group, making it less basic compared to an unsubstituted biphenylamine.

Molecular Interactions: The presence of fluorine can alter the molecule's conformation and its ability to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov The substitution of hydrogen with fluorine alters the electronic structure and can influence how the molecule binds to biological targets. nih.gov

Reactions of the Biphenyl Core

The reactivity of the biphenyl core in this compound is not uniform across the two aromatic rings. The presence of the powerful electron-donating amino group (-NH₂) makes the ring to which it is attached (the 2-amino-biphenyl ring) highly activated towards electrophilic attack. Conversely, the fluorine atom on the 3'-position of the second ring has a deactivating inductive effect, making this ring less reactive.

Electrophilic aromatic substitution (EAS) on this compound is predominantly directed by the activating and directing effects of the amino and fluoro substituents. The -NH₂ group is a strong activating group, while the -F group is a deactivating substituent. Both are ortho, para-directors. organicchemistrytutor.comyoutube.comunizin.org

The amine-substituted ring is significantly more electron-rich and therefore more nucleophilic than the fluorine-substituted ring. As a result, electrophilic attack will occur almost exclusively on the 2-aminobiphenyl (B1664054) moiety. The primary sites for substitution are the positions ortho and para to the amino group. Given that the ortho positions are C3 and C1 (part of the biphenyl linkage), and the para position is C5, substitution is expected to occur at the C3 and C5 positions. Steric hindrance may influence the ratio of ortho to para products.

A critical consideration in EAS reactions is the basicity of the amino group. In the presence of strong acids, such as the nitric/sulfuric acid mixture used for nitration, the amine is protonated to form an ammonium salt (-NH₃⁺). This ammonium group is strongly deactivating and a meta-director. To avoid this and achieve ortho/para substitution, the amine is often protected, typically by acylation to form an amide (e.g., an acetanilide), which is less basic but still an ortho, para-directing activator. libretexts.org

Table 1: Directing Effects of Substituents in this compound

| Substituent | Ring Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Reactivity Effect | Directing Preference |

| -NH₂ (Amino) | C2 | -I (Weakly withdrawing) | +R (Strongly donating) | Strong Activator | ortho, para |

| -F (Fluoro) | C3' | -I (Strongly withdrawing) | +R (Weakly donating) | Weak Deactivator | ortho, para |

Derivatives of this compound, particularly those synthesized via electrophilic substitution, can undergo further transformations such as reduction. A common example is the reduction of a nitro derivative, formed by nitration of the parent amine (after protection). For instance, 5-nitro-3'-fluorobiphenyl-2-amine can be reduced to form 3'-fluorobiphenyl-2,5-diamine.

This transformation is a cornerstone of synthetic chemistry, often used to introduce a second amino group. A wide variety of reagents can accomplish the reduction of an aromatic nitro group to an amine. wikipedia.org Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is highly effective. commonorganicchemistry.com Chemical reduction methods are also widely employed, offering different levels of chemoselectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic acid, are standard for this purpose. commonorganicchemistry.comorganic-chemistry.orgnih.gov

Table 2: Selected Reagents for the Reduction of Nitroarenes

| Reagent System | Typical Conditions | Notes |

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature | Highly efficient but may reduce other functional groups. |

| Iron (Fe) / Acetic Acid (AcOH) | Refluxing solvent | A classic, mild, and cost-effective method. |

| Tin(II) Chloride (SnCl₂) / HCl | Concentrated HCl, often with heating | Useful for selective reductions. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | A mild reducing agent often used when other functional groups are sensitive. |

Rearrangement Reactions and Fragmentation Pathways

Aromatic amines and their derivatives can participate in various rearrangement reactions. For instance, if a derivative of this compound were converted to an N-phenylhydroxylamine (e.g., through partial reduction of a nitro derivative), it could potentially undergo the Bamberger rearrangement in the presence of strong aqueous acid to yield an aminophenol. wikipedia.orgyoutube.com

The fragmentation pathways of this compound upon ionization in a mass spectrometer can be predicted based on the stability of the resulting fragments. In electron ionization mass spectrometry (EI-MS), the initial event is the formation of the molecular ion (M⁺•). Subsequent fragmentation would likely involve the most stable cleavage patterns for aromatic amines and biphenyls. libretexts.orglibretexts.org

Key fragmentation pathways would include:

Loss of a hydrogen radical (H•): Cleavage of a C-H or N-H bond to form a stable [M-1]⁺ ion.

Cleavage of the biphenyl bond: Fission of the C-C bond connecting the two rings, leading to ions corresponding to the fluorophenyl and aminophenyl fragments.

Loss of HCN: A characteristic fragmentation for anilines, involving the amine and an adjacent ring carbon.

Loss of fluorine: Cleavage of the strong C-F bond, which typically requires higher energy.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₂H₁₀FN)

| Fragment Ion | Proposed Identity | m/z (mass-to-charge ratio) |

| [C₁₂H₁₀FN]⁺• | Molecular Ion (M⁺•) | 187 |

| [C₁₂H₉FN]⁺ | [M-H]⁺ | 186 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |

| [C₆H₆N]⁺ | Aminophenyl cation | 92 |

| [C₁₁H₈F]⁺ | [M-HCN]⁺ | 159 |

Advanced Mechanistic Elucidation Studies

Understanding the precise mechanisms of reactions involving this compound requires advanced analytical techniques. While specific studies on this exact molecule are not widely published, the methodologies for such investigations are well-established.

Isotopic labeling is a powerful tool for tracing the movement of atoms through a reaction mechanism. ias.ac.in For this compound, several hypothetical experiments could provide mechanistic insight:

Deuterium Labeling: To determine if the C-H bond cleavage in an electrophilic aromatic substitution is rate-determining, the reaction could be run with a substrate deuterated at the substitution site (e.g., at C5). A significant decrease in the reaction rate (a primary kinetic isotope effect) would indicate that C-H bond breaking is part of the slowest step.

Nitrogen-15 Labeling: Using an ¹⁵N-labeled amine would allow researchers to track the nitrogen atom in rearrangement reactions. For example, in a hypothetical diazotization-rearrangement, the position of the ¹⁵N in the product would confirm whether the nitrogen migrates. researchgate.net

Carbon-13 Labeling: Incorporating ¹³C into one of the aromatic rings could elucidate mechanisms of skeletal rearrangements or fragmentation pathways in mass spectrometry by identifying which carbon atoms are retained in specific fragments.

Kinetic studies measure how the rate of a reaction changes with variables like concentration, temperature, or catalyst, providing deep insight into the reaction mechanism. masterorganicchemistry.com For the electrophilic substitution of this compound, kinetic experiments would typically involve monitoring the concentration of the reactant or product over time using techniques like UV-Vis spectroscopy or HPLC.

The rate law for the reaction could be determined by systematically varying the concentrations of the amine and the electrophile. This would help identify the species involved in the rate-determining step. For example, the rate of nitration would be expected to be significantly faster than that of benzene (B151609) due to the activating -NH₂ group. Comparing the rate with that of aniline (B41778) and 2-aminobiphenyl would help quantify the electronic influence of the 3'-fluorophenyl substituent on the reactivity of the amine-bearing ring. Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, could be determined by measuring the reaction rate at different temperatures (Arrhenius and Eyring plots), providing further information about the transition state of the reaction. libretexts.org

Investigation of Intermediates and Transition States

The direct experimental or computational investigation of reaction intermediates and transition states specifically for this compound is not extensively documented in publicly available literature. However, mechanistic insights can be extrapolated from studies on analogous 2-aminobiphenyl systems, particularly in the context of synthetically important reactions such as palladium-catalyzed intramolecular C-H amination for the formation of carbazoles. The presence of the fluorine atom on the second phenyl ring is expected to influence the electronic properties and reactivity of the molecule, potentially affecting the stability of intermediates and the energy barriers of transition states.

One of the most relevant transformations for 2-aminobiphenyls is their cyclization to form carbazoles. Modern synthetic methods often employ a palladium-catalyzed C-H activation and intramolecular C-N bond formation pathway. The generally accepted mechanism for this type of reaction provides a framework for postulating the key intermediates and transition states involving this compound.

A plausible catalytic cycle for the intramolecular C-H amination of this compound to form 2-fluorocarbazole is initiated by the coordination of the amine to a Pd(II) catalyst. This is followed by deprotonation to form a palladium-amido species. The subsequent and often rate-determining step is the intramolecular C-H activation, which proceeds through a concerted metalation-deprotonation (CMD) pathway. This step involves a highly organized transition state where the C-H bond is broken and a new Pd-C bond is formed, leading to a six-membered palladacycle intermediate. Finally, reductive elimination from this intermediate furnishes the carbazole (B46965) product and regenerates a Pd(0) species, which is then re-oxidized to Pd(II) to continue the catalytic cycle.

The fluorine substituent at the 3'-position is anticipated to exert a notable electronic effect on the C-H activation step. Its electron-withdrawing nature could render the ortho C-H bonds on the fluorinated ring more acidic and potentially easier to activate.

Table 1: Proposed Intermediates in the Palladium-Catalyzed Intramolecular Amination of this compound

| Intermediate | Structure | Description |

| I-1 | (Structure of Pd(II) complex with coordinated this compound) | The initial complex formed between the Pd(II) catalyst (e.g., Pd(OAc)₂) and the substrate. |

| I-2 | (Structure of Palladium-amido complex) | Formed after deprotonation of the coordinated amine by a base. This species is poised for C-H activation. |

| I-3 | (Structure of Palladacycle intermediate) | A six-membered ring intermediate resulting from the intramolecular C-H activation at the 2'-position of the fluorinated ring. |

Table 2: Postulated Transition States and Their Energetic Profiles in the C-H Activation Step

| Transition State | Abbreviation | Description | Relative Energy (kcal/mol) (Hypothetical) |

| (Structure of transition state for C-H activation) | TS-1 | The concerted metalation-deprotonation transition state leading to the formation of the palladacycle intermediate (I-3). This is often the rate-determining step. | 20-30 |

| (Structure of transition state for reductive elimination) | TS-2 | The transition state for the C-N bond-forming reductive elimination from the palladacycle, leading to the carbazole product. | 10-15 |

It is important to note that while these intermediates and transition states are proposed based on well-established mechanisms for similar transformations acs.orgresearchgate.net, dedicated computational and experimental studies on this compound are required for their definitive characterization and to accurately quantify the energetic landscape of its reactions. Such studies would involve techniques like Density Functional Theory (DFT) for mapping the reaction pathway and spectroscopic methods (e.g., in-situ NMR) for the detection of transient species.

Another classical reaction for carbazole synthesis is the Graebe-Ullmann reaction, which involves the deoxygenation of N-aryl-2-nitroanilines or the diazotization of 2-aminodiphenylamines followed by thermal decomposition of the resulting benzotriazole. In the case of a reaction starting from a derivative of this compound, the key intermediate would be a fluorinated N-phenylbenzotriazole. The thermal decomposition of this intermediate would proceed through a transition state involving the extrusion of dinitrogen gas, leading to a reactive nitrene or a concerted cyclization to form the fluorinated carbazole.

Advanced Spectroscopic and Analytical Research Methodologies for 3 Fluorobiphenyl 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, different NMR experiments can reveal the electronic environment of individual atoms, their connectivity through chemical bonds, and their spatial relationships. For 3'-Fluorobiphenyl-2-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular architecture.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons on both phenyl rings and the amine (-NH₂) protons.

The protons on the amine-bearing ring are influenced by the electron-donating nature of the amino group, which typically shields adjacent protons, causing them to appear at a relatively higher field (lower ppm). Conversely, the protons on the fluorine-bearing ring are affected by the electronegativity and coupling effects of the fluorine atom. The amine protons themselves would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The aromatic region (typically 6.5-8.0 ppm) would display a complex series of multiplets due to spin-spin coupling between adjacent protons (ortho-, meta-, and para-coupling). Furthermore, the fluorine atom will couple with nearby protons, leading to additional splitting (H-F coupling).

Predicted ¹H NMR Data for this compound (Predicted values based on analogous compounds like 2-aminobiphenyl (B1664054) and 2-fluorobiphenyl)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | ~6.75 | Doublet of doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 1.5 |

| H4 | ~7.10 | Triplet of doublets (td) | Jortho ≈ 7.5, Jmeta ≈ 1.5 |

| H5 | ~6.80 | Doublet of doublets (dd) | Jortho ≈ 7.5, Jmeta ≈ 1.0 |

| H6 | ~7.15 | Triplet of doublets (td) | Jortho ≈ 8.0, Jmeta ≈ 1.0 |

| H2' | ~7.25 | Doublet of triplets (dt) | Jortho-H,F ≈ 8.0, Jmeta-H,H ≈ 2.5 |

| H4' | ~7.05 | Triplet of doublets (td) | Jortho-H,H ≈ 8.5, Jortho-H,F ≈ 8.5 |

| H5' | ~7.35 | Triplet of doublets (td) | Jortho-H,H ≈ 8.0, Jmeta-H,H ≈ 1.0 |

| H6' | ~7.20 | Doublet of doublets (dd) | Jortho-H,H ≈ 7.5, Jmeta-H,F ≈ 2.0 |

| -NH₂ | ~3.70 | Broad singlet (br s) | - |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line, providing a count of the non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbon atom bonded to the fluorine (C3') will exhibit a large one-bond C-F coupling constant, appearing as a doublet. Carbons two or three bonds away will show smaller C-F couplings. The carbon attached to the amino group (C2) will be shifted downfield, while the biphenyl (B1667301) ipso-carbons (C1 and C1') will also have characteristic shifts. Aromatic sp² carbons typically resonate in the 110-160 ppm range.

Predicted ¹³C NMR Data for this compound (Predicted values based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C1 | ~128.5 | - |

| C2 | ~145.0 | - |

| C3 | ~116.5 | - |

| C4 | ~129.0 | - |

| C5 | ~119.0 | - |

| C6 | ~131.0 | - |

| C1' | ~141.0 | Small (e.g., ~2-4 Hz) |

| C2' | ~115.0 | Medium (e.g., ~20-25 Hz) |

| C3' | ~162.5 | Large (e.g., ~240-250 Hz) |

| C4' | ~130.5 | Medium (e.g., ~8-10 Hz) |

| C5' | ~124.5 | Small (e.g., ~3-5 Hz) |

| C6' | ~115.5 | Medium (e.g., ~20-25 Hz) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorinated compounds. Given that ¹⁹F has 100% natural abundance and a large chemical shift range, it provides clear, well-resolved signals. huji.ac.il For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the 3' position. The chemical shift of this signal is sensitive to its electronic environment. For a fluorine atom on a benzene (B151609) ring, the shift is typically in the range of -100 to -140 ppm relative to a CFCl₃ standard. colorado.eduazom.com The signal would be split into a multiplet due to coupling with neighboring protons (primarily ortho- and meta-protons).

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F at C3' | -110 to -115 | Triplet of doublets (td) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons within each of the two aromatic rings, confirming the ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for definitive assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH). columbia.edulibretexts.org This is particularly valuable for identifying quaternary (non-protonated) carbons and for establishing the connectivity between the two phenyl rings and the positions of the substituents. For instance, correlations from the protons on one ring to the ipso-carbon of the other ring would confirm the biphenyl linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each unique formula has a distinct exact mass. For this compound (C₁₂H₁₀FN), HRMS can distinguish its molecular formula from other possibilities with the same nominal mass. This technique is essential for confirming the identity of a newly synthesized compound or an unknown analyte.

Predicted HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₁₂H₁₀FN | [M+H]⁺ | 188.0870 |

| C₁₂H₁₀FN | [M]⁺˙ | 187.0792 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular weight: 187.22 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 188.09 would be selected as the precursor ion in positive ion mode. Collision-induced dissociation (CID) of this precursor ion would likely initiate several characteristic fragmentation pathways.

The fragmentation of primary aromatic amines often begins with the loss of a neutral ammonia (B1221849) molecule (NH₃). Another common fragmentation pathway for aromatic amines involves the elimination of a neutral molecule of hydrogen cyanide (HCN). The presence of the fluorine atom introduces additional fragmentation possibilities, such as the loss of a hydrogen fluoride (B91410) (HF) molecule. Cleavage of the C-C bond between the two aromatic rings is also a plausible fragmentation route, leading to characteristic fragment ions.

A proposed fragmentation pathway for this compound is outlined below:

Loss of Ammonia (NH₃): The precursor ion at m/z 188.09 could lose a neutral ammonia molecule (17.03 u), resulting in a fragment ion at m/z 171.06.

Loss of Hydrogen Cyanide (HCN): Fragmentation of the amine-bearing ring could lead to the elimination of HCN (27.03 u), producing a fragment ion.

Loss of Hydrogen Fluoride (HF): The fluorine substituent can be eliminated as HF (20.01 u), particularly after rearrangement.

Biphenyl Bond Cleavage: The bond connecting the two phenyl rings can rupture, leading to ions corresponding to the fluorophenyl and aminophenyl moieties.

The high-resolution mass spectrometry (HRMS) capabilities of modern instruments allow for the determination of the elemental composition of these fragment ions, providing strong evidence for the proposed fragmentation pathways.

Interactive Data Table: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Fragment Structure |

| 188.09 | 171.06 | NH₃ | Fluorobiphenyl cation |

| 188.09 | 168.08 | HF | Aminobiphenyl cation |

| 170.09 | 152.06 | NH₃ | Biphenyl cation radical (from [M]+•) nih.gov |

| 170.09 | 143.09 | HCN | C₁₁H₈⁺ ion (from [M]+•) nih.gov |

Chromatography-Mass Spectrometry Integration (e.g., LC-MS, GC-MS)

The integration of chromatographic separation with mass spectrometric detection provides a robust platform for the analysis of this compound in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of aromatic amines. Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique. For the separation of biphenyl compounds, stationary phases with biphenyl ligands have demonstrated unique selectivity due to π-π interactions. A typical LC-MS method would employ a C18 or a biphenyl column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote protonation for positive-mode electrospray ionization (ESI). ESI-MS/MS would then be used for sensitive and selective detection, often in multiple reaction monitoring (MRM) mode for quantitative analysis. The development of LC-MS methods for fluorinated compounds is an active area of research, with techniques being optimized for high sensitivity and specificity semanticscholar.orgresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like aromatic amines waters.com. Due to the polarity of the amine group, which can cause peak tailing on standard non-polar GC columns, derivatization is often employed. Acylation with reagents like pentafluoropropionic anhydride (B1165640) can improve chromatographic performance and detection sensitivity . The derivatized analyte can then be separated on a mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase. Electron ionization (EI) is a common ionization technique in GC-MS, which typically produces a rich fragmentation pattern useful for structural identification. For quantitative analysis, negative chemical ionization (NCI) can offer enhanced sensitivity for electrophilic compounds like the fluorinated derivatives .

Interactive Data Table: Suggested Chromatographic Conditions

| Technique | Column Type | Mobile/Carrier Gas | Detector | Notes |

| LC-MS | Biphenyl or C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) | Water/Acetonitrile with 0.1% Formic Acid | ESI-Triple Quadrupole or Orbitrap | Biphenyl columns can offer enhanced selectivity for aromatic isomers thermofisher.com. |

| GC-MS | DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium or Hydrogen | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | Derivatization (e.g., acylation) is often recommended for aromatic amines to improve peak shape and volatility waters.com. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Vibrational Fingerprint Analysis for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. As a primary aromatic amine, it should exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region. Other key vibrations include the N-H scissoring, C-N stretching, aromatic C-H stretching, aromatic C=C stretching, and the C-F stretching vibrations.

Raman spectroscopy provides complementary information. While the polar N-H and C-F bonds give strong IR signals, the non-polar C=C bonds of the aromatic rings and the C-C inter-ring bond are expected to produce strong signals in the Raman spectrum. The inter-ring C-C stretching mode in substituted biphenyls is typically observed around 1285 cm⁻¹ nih.govresearchgate.netnih.gov.

Interactive Data Table: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| N-H Asymmetric Stretch | ~3450 | IR | Medium |

| N-H Symmetric Stretch | ~3350 | IR | Medium |

| Aromatic C-H Stretch | 3000-3100 | IR/Raman | Medium/Strong |

| N-H Scissoring | 1600-1650 | IR | Strong |

| Aromatic C=C Stretch | 1450-1600 | IR/Raman | Strong |

| C-N Stretch (Aromatic) | 1250-1350 | IR | Strong |

| C-C Inter-ring Stretch | ~1285 | Raman | Strong nih.govresearchgate.netnih.gov |

| C-F Stretch | 1100-1300 | IR | Strong |

| Aromatic C-H Out-of-plane Bend | 700-900 | IR | Strong |

Conformational Insights from Vibrational Modes

The vibrational spectra can also offer insights into the three-dimensional structure of the molecule, particularly the torsional or dihedral angle between the two phenyl rings. The frequency and intensity of certain vibrational modes, especially low-frequency modes involving the inter-ring bond, are sensitive to this angle. In many biphenyl derivatives, the rings are twisted relative to each other in the ground state to minimize steric hindrance. Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental IR and Raman spectra to predict the most stable conformation and to assign the observed vibrational modes to specific atomic motions. For substituted biphenyls, the position of the inter-ring stretching mode in Raman spectra has been correlated with the planarity of the molecule nih.govresearchgate.netnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Electronic Transitions and Aromatic Conjugation Studies

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated biphenyl system. The spectrum of aniline (B41778), a related aromatic amine, shows a primary absorption band around 230 nm and a secondary band around 280 nm nih.gov. The biphenyl system itself has a strong absorption band below 250 nm.

In this compound, the amino group (-NH₂) acts as a strong auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, which extends the conjugation. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to unsubstituted biphenyl.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Expected λₘₐₓ (nm) | Chromophore | Notes |

| π → π | ~240-260 | Biphenyl System | High intensity (high molar absorptivity). |

| π → π | ~280-300 | Phenylamine System | Bathochromic shift due to -NH₂ auxochrome nih.gov. |

| n → π | >300 | Amine Group | Low intensity, may be obscured by stronger π → π bands. |

X-ray Diffraction (XRD) Crystallography

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure

This section would have detailed the three-dimensional arrangement of atoms and molecules within a single crystal of this compound. Information such as the crystal system, space group, unit cell dimensions, and atomic coordinates would be presented. A data table would summarize key crystallographic parameters, including bond lengths and angles, particularly focusing on the C-F bond and the geometry around the amine group and the biphenyl linkage. This analysis would provide definitive proof of the compound's chemical structure and conformation in the solid state.

Chromatographic and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

This subsection would have described a validated HPLC method for determining the purity of this compound and for its quantitative analysis in various matrices. Details would include the type of stationary phase (e.g., C18 column), the mobile phase composition (e.g., a mixture of acetonitrile and water with additives), flow rate, and detection wavelength (UV). A representative chromatogram would be included, and a data table would summarize validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Gas Chromatography (GC) for Volatile Purity Assessment

Here, a GC method for assessing the purity of this compound, particularly for volatile impurities, would be presented. The section would specify the type of capillary column, carrier gas, temperature program for the oven, and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS). A data table would list the retention times of the main peak and any observed impurities, along with their relative peak areas, to provide a quantitative measure of purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

This part would have outlined a standard TLC method used to monitor the progress of chemical reactions involving this compound or for rapid screening of its presence. It would specify the stationary phase (e.g., silica (B1680970) gel plates), a suitable mobile phase (eluent system), and the method of visualization (e.g., UV light or a chemical staining agent). A data table would present the retention factor (Rf) value for this compound in the specified eluent system, which is a crucial parameter for its identification.

Computational and Theoretical Chemistry Investigations of 3 Fluorobiphenyl 2 Amine

Quantum Chemical Methods

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

No specific DFT studies on 3'-Fluorobiphenyl-2-amine are available to detail its electronic structure, stability, and reactivity.

Ab Initio Calculations for High-Accuracy Energetics

There are no published ab initio calculations that provide high-accuracy energetic data for this compound.

Molecular Orbitals and Frontier Orbital Analysis (HOMO/LUMO)

A frontier orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, has not been reported.

Computational Studies of Reaction Mechanisms and Transition States

Computational investigations into the reaction mechanisms and transition states involving this compound are absent from the scientific literature.

Molecular Mechanics and Dynamics Simulations

Conformational Landscape Exploration of this compound

There is no available research that has used molecular mechanics or dynamics simulations to specifically explore the conformational landscape of this compound.

Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions is crucial for understanding the solid-state properties and biological activity of a molecule. For this compound, computational methods such as Density Functional Theory (DFT) could be employed to investigate various non-covalent interactions. Key interactions to explore would include:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the fluorine atom and the aromatic rings can act as weak hydrogen bond acceptors. DFT calculations can determine the geometries and energies of these hydrogen bonds, providing insight into the stability of potential crystal structures.

π-π Stacking: The two phenyl rings of the biphenyl (B1667301) scaffold can engage in π-π stacking interactions, which are significant in the aggregation and crystal packing of aromatic molecules.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π systems of adjacent molecules.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding, a directional interaction that is increasingly recognized for its role in molecular recognition and self-assembly.

Simulations of molecular clusters or periodic systems would be necessary to understand the collective effects of these interactions on the aggregation behavior of this compound.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. For this compound, the following spectroscopic properties could be theoretically predicted:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are invaluable for interpreting experimental NMR spectra and confirming the compound's identity.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. These calculations can provide information about the electronic transitions responsible for the molecule's absorption of light.

A hypothetical table of predicted spectroscopic data is presented below to illustrate the potential output of such computational studies.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.8-7.5 ppm; Amine Protons: ~3.5 ppm |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-160 ppm |

| ¹⁹F NMR | Chemical Shift (ppm) | -110 to -120 ppm (relative to CFCl₃) |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400-3500 cm⁻¹; C-F stretch: ~1100-1200 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (nm) | ~250-300 nm |

Note: These are hypothetical values and would need to be confirmed by actual computational studies.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

Development of Predictive Models for Reactivity or Interaction Potentials

While no specific QSAR/QSPR models for this compound have been published, a hypothetical study could involve the following steps:

Data Collection: A dataset of structurally related biphenylamine derivatives with experimentally determined reactivity data (e.g., reaction rates, binding affinities) would be required.

Descriptor Calculation: A variety of molecular descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors, would be calculated for each molecule in the dataset.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Such a model could then be used to predict the reactivity or interaction potential of this compound.

Cheminformatics and Virtual Screening Applications

Cheminformatics tools and virtual screening are essential in modern drug discovery and materials science. In the absence of specific studies on this compound, we can outline potential applications:

Database Integration: The physicochemical properties and calculated descriptors of this compound could be incorporated into chemical databases to facilitate its discovery in future screening efforts.

Similarity Searching: The molecule could be used as a query in similarity searches to identify other compounds with similar structural features and potentially similar biological activities.

Virtual Screening: this compound could be included in virtual screening libraries to assess its potential as a ligand for various biological targets. Docking simulations could predict its binding mode and affinity to protein active sites, identifying potential therapeutic applications.

Strategic Applications of 3 Fluorobiphenyl 2 Amine As a Versatile Synthetic Intermediate

Advanced Organic Synthesis Building Block

As a sophisticated building block, 3'-Fluorobiphenyl-2-amine offers chemists a tool to introduce the fluorobiphenyl moiety into a wide array of organic structures. The amine group serves as a versatile handle for a multitude of chemical transformations, including diazotization, amidation, and N-alkylation, while the biphenyl (B1667301) structure provides a rigid and tunable core.

This compound is a key precursor in the synthesis of complex polycyclic and heterocyclic systems, most notably fluorinated carbazoles. Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals. The intramolecular cyclization of 2-aminobiphenyl (B1664054) derivatives is a common and effective method for constructing the carbazole (B46965) framework.

Recent advancements in synthetic methodologies, particularly palladium-catalyzed C-H bond activation and C-N bond formation, have made the synthesis of carbazoles from 2-aminobiphenyls highly efficient. By employing this compound in these reactions, chemists can readily access fluorinated carbazole derivatives. The fluorine atom on the carbazole skeleton can modulate the electronic properties and biological activity of the final compound.

Table 1: Examples of Palladium-Catalyzed Carbazole Synthesis from 2-Aminobiphenyls

| Catalyst System | Reaction Conditions | Product | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ | Toluene (B28343), O₂, 120 °C | N-Acetylcarbazole | [General methodology] |

| Pd(OAc)₂ | DMSO, O₂, 120 °C | N-Acetylcarbazole | [General methodology] |

| Pd(OAc)₂ / Benzoquinone | Toluene, air, 120 °C | N-Acetylcarbazole | [General methodology] |

This table represents general methodologies applicable to 2-aminobiphenyl derivatives, including this compound.

The unique electronic properties conferred by the fluorine atom make this compound a valuable intermediate in the production of high-value fine chemicals. Fluorinated aromatic compounds are integral to the development of pharmaceuticals, agrochemicals, and specialty materials. The strategic incorporation of fluorine can enhance the thermal stability, chemical resistance, and biological efficacy of the target molecules.

The amino group in this compound allows for its incorporation into larger, more complex molecules through various coupling reactions. For instance, it can be used to synthesize fluorinated analogues of existing fine chemicals, potentially leading to improved performance and new applications. The rigidity and electron-poor nature of the fluorinated biphenyl scaffold are desirable characteristics in the design of various functional molecules.

Precursor for Functional Materials

The demand for advanced materials with tailored properties has led to the exploration of fluorinated organic compounds as key components. This compound serves as a crucial precursor for a range of functional materials, where the presence of fluorine is instrumental in achieving the desired performance characteristics.

Fluorinated biphenyls are widely utilized in the development of liquid crystals (LCs) for display technologies. rsc.org The introduction of fluorine atoms can significantly influence the dielectric anisotropy of the LC molecules, a critical parameter for the performance of liquid crystal displays (LCDs). rsc.org The polarity and rigidity of the fluorinated biphenyl core, which can be derived from intermediates like this compound, are key to achieving the desired mesomorphic properties.

In the realm of organic electronics, fluorinated biphenyl derivatives are employed in the design of materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. rsc.org The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties, as well as enhance the stability of the devices. researchgate.netrsc.org

Table 2: Influence of Fluorination on Material Properties

| Material Type | Property Influenced by Fluorination | Application |

| Liquid Crystals | Dielectric anisotropy, mesophase behavior | Liquid Crystal Displays (LCDs) |

| Organic Electronic Materials | HOMO/LUMO energy levels, charge transport, stability | Organic Light-Emitting Diodes (OLEDs) |

This compound can be utilized as a monomer or a key intermediate in the synthesis of specialty polymers, such as fluorinated polyimides. uva.es These high-performance polymers exhibit excellent thermal stability, chemical resistance, and desirable mechanical properties. uva.es The incorporation of the fluorinated biphenyl unit can enhance the polymer's processability and modify its optical and electrical properties. uva.es

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and important class of synthetic colorants. imrpress.comnih.gov By using this compound as the diazo component in azo coupling reactions, novel fluorinated dyes can be produced. The fluorine substituent can influence the color, lightfastness, and other properties of the resulting dye, leading to the development of high-performance colorants for various applications, including textiles and advanced materials.

Intermediate in the Production of Agrochemicals

The introduction of fluorine into the molecular structure of pesticides is a well-established strategy to enhance their efficacy and metabolic stability. nih.govresearchgate.net Fluorinated compounds often exhibit improved biological activity and a more favorable toxicological profile.

While direct evidence for the use of this compound in commercially available agrochemicals is not prevalent in public literature, the closely related compound, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, is a key intermediate in the synthesis of Fluxapyroxad, a widely used succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. researchgate.net This highlights the importance of the fluorinated 2-aminobiphenyl scaffold in the agrochemical industry. It is plausible that this compound could serve as a valuable intermediate for the development of new agrochemical active ingredients, where the specific substitution pattern offers a unique combination of properties. researchgate.netrhhz.net

Intermediate in Pharmaceutical Research and Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can positively influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability nih.gov. Consequently, fluorinated building blocks like this compound are valuable starting materials in drug discovery programs ossila.com.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that provides the essential three-dimensional framework for interacting with a biological target. This compound serves as an excellent scaffold for a number of reasons:

Structural Rigidity : The biphenyl core provides a well-defined and relatively rigid conformation, which can reduce the entropic penalty upon binding to a target protein.

Chemical Handles : The amine group (-NH2) is a versatile functional group that can be readily modified through reactions like amidation, alkylation, or arylation to attach various side chains. This allows chemists to systematically explore the structure-activity relationship (SAR) by creating a library of analogues.

Property Modulation : The fluorine atom at the 3'-position can engage in specific interactions with the target protein (such as hydrogen bonding or dipole-dipole interactions) and can be used to tune the electronic properties and metabolic stability of the molecule.

By using this compound as a starting point, researchers can rapidly generate diverse libraries of novel compounds for screening against a wide range of biological targets, accelerating the discovery of new therapeutic agents.

| Structural Feature of this compound | Significance in Medicinal Chemistry |

|---|---|

| Biphenyl Core | Provides a rigid, defined three-dimensional structure for target binding. |

| Amine Group (-NH2) | Acts as a versatile synthetic handle for derivatization and library synthesis. |

| Fluorine Atom (-F) | Enhances metabolic stability, modulates binding affinity, and improves pharmacokinetic properties. |

Chemical probes are specialized small molecules designed to study and visualize biological processes or to identify and characterize protein targets columbia.edu. The unique structure of this compound makes it a suitable precursor for the synthesis of such probes.

One key application is in the development of ¹⁹F NMR probes . Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions. As fluorine-19 (¹⁹F) has a distinct NMR signal and is absent in biological systems, incorporating a fluorine-containing molecule like this compound allows researchers to monitor binding events with high sensitivity ossila.com. The change in the ¹⁹F NMR signal upon binding to a protein can provide valuable information about the binding site and affinity.

Furthermore, the primary amine on the this compound scaffold serves as a convenient attachment point for reporter groups. By chemically linking moieties such as fluorophores (for fluorescence imaging), biotin (B1667282) (for affinity purification), or photoreactive groups (for covalent labeling), the simple scaffold can be converted into a sophisticated chemical probe to investigate complex biological systems nih.govnih.gov.

Future Directions and Emerging Research Avenues for Fluorobiphenyl Amines

Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fluorobiphenyl amines, aiming to reduce environmental impact and enhance safety.

Development of More Environmentally Benign Reagents and Solvents

A significant push towards sustainability involves replacing hazardous reagents and conventional organic solvents with greener alternatives. Water, in particular, has emerged as a promising medium for cross-coupling reactions. For instance, efficient, ligand-free Suzuki-Miyaura couplings have been successfully conducted in water at room temperature, offering a more environmentally friendly route to biaryl compounds. blogspot.comafricaresearchconnects.comscilifelab.sescilifelab.senih.gov Green solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and p-cymene (B1678584) are also being explored as viable alternatives to traditional solvents like dioxane and toluene (B28343) in Suzuki-Miyaura and Buchwald-Hartwig reactions. acs.orgnih.gov Research has shown that solvents like 2-MeTHF can be superior to traditional options, offering improved kinetic profiles in some cases. nsf.gov

| Green Solvent Alternative | Applicable Reaction(s) | Key Advantages |

| Water | Suzuki-Miyaura | Environmentally benign, mild reaction conditions, often ligand-free. blogspot.comafricaresearchconnects.comscilifelab.sescilifelab.senih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Suzuki-Miyaura, Buchwald-Hartwig | Biodegradable, safer profile, can improve reaction kinetics. nih.govnsf.gov |

| Cyclopentyl methyl ether (CPME) | Suzuki-Miyaura | High boiling point, low peroxide formation, favorable environmental profile. acs.org |

| p-Cymene | Suzuki-Miyaura | Bio-based, high boiling point. acs.org |

Catalysis with Earth-Abundant Metals

The reliance on precious metal catalysts like palladium is a significant cost and sustainability concern. Consequently, there is a strong drive to develop catalytic systems based on more abundant and less toxic metals such as iron and nickel. Iron-catalyzed cross-coupling reactions have shown promise for the synthesis of biaryls, with some methods effectively suppressing common side reactions like homocoupling. nih.govorganic-chemistry.orgscispace.com Nickel-catalyzed Suzuki-Miyaura couplings have also been successfully demonstrated in green solvents, providing a cost-effective and reactive alternative to palladium for the formation of C-C bonds. nih.gov

Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes such as transaminases and reductive aminases are being explored for the synthesis of chiral fluorinated amines. nih.gov Transaminases can facilitate the asymmetric amination of ketones, while reductive aminases provide a sustainable route using inexpensive ammonium (B1175870) salts as the amine source. nih.gov While the direct biocatalytic synthesis of 3'-Fluorobiphenyl-2-amine has not been extensively reported, the enzymatic synthesis of various fluorinated aromatic amines demonstrates the potential of this approach for constructing chiral fluorobiphenyl amine derivatives with high enantioselectivity. nih.govnih.gov

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate the discovery and optimization of chemical reactions. For the synthesis of fluorobiphenyl amines, which often relies on complex cross-coupling reactions, ML algorithms can predict reaction outcomes, such as yield and selectivity, with increasing accuracy. By training on large datasets from high-throughput experiments, ML models can identify optimal reaction conditions, including the best catalyst, ligand, and solvent combinations, for challenging transformations like the Buchwald-Hartwig amination. This data-driven approach can significantly reduce the experimental effort and resources required for reaction optimization.

Exploration of Unconventional Reaction Media (e.g., Supercritical Fluids, Ionic Liquids)

The use of unconventional reaction media offers unique advantages in terms of reactivity, selectivity, and process sustainability.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a particularly attractive solvent due to its non-toxic, non-flammable, and tunable properties. Palladium-catalyzed amination reactions have been successfully carried out in scCO2, demonstrating its potential as a green reaction medium for the synthesis of aryl amines. rsc.orgunimelb.edu.au The use of scCO2 can also simplify product purification as the solvent is easily removed by depressurization.

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and possess negligible vapor pressure, making them environmentally benign alternatives to volatile organic solvents. They have been successfully employed as reaction media in palladium-catalyzed cross-coupling reactions. tcichemicals.comnih.govalfa-chemistry.com The unique solvent properties of ILs can enhance catalyst stability and facilitate product separation and catalyst recycling. For example, the synthesis of 2-aminobenzenethiols has been efficiently achieved using ionic liquids. eurekaselect.com

High-Throughput Experimentation and Automated Synthesis Platforms

High-throughput experimentation (HTE) and automated synthesis platforms are revolutionizing the way chemical reactions are developed and optimized. These technologies enable the rapid screening of a large number of reaction parameters, including catalysts, ligands, bases, solvents, and temperatures. For the synthesis of fluorobiphenyl amines via Buchwald-Hartwig amination, HTE has been instrumental in identifying optimal conditions for challenging couplings. bristol.ac.ukresearchgate.netscienceintheclassroom.orgnih.gov Automated platforms can perform reactions, analyze the outcomes, and even use machine learning algorithms to intelligently guide the next set of experiments, creating a closed-loop system for accelerated reaction optimization. sci-hub.boxrsc.org This approach significantly shortens the development timeline for new synthetic routes and allows for a more comprehensive exploration of the reaction space. scienceintheclassroom.org

Interdisciplinary Research with Materials Science and Chemical Biology

The structural characteristics of this compound offer a versatile platform for creating novel molecules with tailored properties for both materials science and chemical biology. The amine functionality serves as a key reactive handle for polymerization or bioconjugation, while the fluorobiphenyl core dictates the thermal, electronic, and biological properties of the resulting systems.

Applications in Materials Science

In materials science, there is a growing demand for high-performance polymers with enhanced thermal stability, specific optical properties, and high mechanical strength. Fluorinated aromatic diamines are valuable monomers for synthesizing advanced polymers such as polyamides and polyimides. The incorporation of fluorine can improve polymer solubility, lower the dielectric constant, and increase thermal resistance.

Building on research where similar molecules like 2-Fluorobiphenyl have been used to create microporous organic polymers (MOPs) for applications in gas separation and thermal energy storage, this compound is a prime candidate for similar exploration ossila.com. As an aromatic diamine, it can be polymerized with dicarboxylic acids to yield fluorinated polyamides. These materials are expected to exhibit high transparency and a low yellowness index, making them potential alternatives to glass in specialized applications mdpi.com.

Table 1: Potential Properties of Polymers Derived from this compound

| Polymer Class | Potential Monomer(s) | Key Structural Feature | Anticipated Properties | Potential Applications |

| Fluorinated Polyamides | This compound + Aromatic Dicarboxylic Acids | Amide linkages with fluorobiphenyl units | High thermal stability (>250°C), high optical transparency, low yellowness index, enhanced solubility mdpi.com. | Organic glass, flexible electronic substrates, high-performance films. |

| Microporous Organic Polymers (MOPs) | This compound | Cross-linked aromatic network | High surface area, defined pore structure, thermal stability. | Xenon/krypton gas separation ossila.com, thermal energy storage ossila.com, catalysis. |

Applications in Chemical Biology

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry and chemical biology. The fluorine atom can enhance metabolic stability, improve membrane permeability, and serve as a sensitive probe for imaging studies nih.gov. Fluorinated chiral amines are particularly valuable as they can exhibit improved bioavailability nih.gov.

This compound represents a promising scaffold for developing novel biological probes and therapeutic agents. The fluorine atom can be utilized for:

¹⁹F Magnetic Resonance Imaging (MRI): The low natural abundance of fluorine in biological systems provides a clear background for ¹⁹F MRI, enabling sensitive and specific imaging nih.gov.

Positron Emission Tomography (PET): By incorporating the ¹⁸F isotope, derivatives of this compound could be developed as PET imaging agents for diagnosing and monitoring diseases nih.govmdpi.com.

The amine group provides a crucial point for attachment, allowing the fluorobiphenyl core to be conjugated to targeting ligands, peptides, or even DNA strands for the synthesis of DNA-encoded libraries acs.org. This versatility allows for the creation of sophisticated tools for studying biological processes in real-time or for targeted drug delivery.

Table 2: Potential Applications of this compound Derivatives in Chemical Biology

| Application Area | Rationale for Use | Key Molecular Feature | Example Approach |

| Molecular Imaging | Fluorine's unique properties allow for sensitive detection with low biological background nih.gov. | ¹⁹F atom for MRI or ¹⁸F for PET imaging. | Synthesize a derivative that binds to a specific biological target (e.g., an enzyme or receptor) for imaging its location and concentration. |

| Biological Probes | The amine allows for conjugation to fluorescent dyes or other reporter molecules researchgate.net. | Reactive amine group for bioconjugation. | Couple the molecule to a known fluorophore to create a probe that reports on its local environment within a cell. |

| Drug Discovery | The C-F bond can improve pharmacokinetic properties like bioavailability and metabolic stability nih.govnih.gov. | Fluorine substitution on the biphenyl (B1667301) scaffold. | Use as a core fragment in medicinal chemistry campaigns to develop new small-molecule inhibitors or modulators of disease targets. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3'-Fluorobiphenyl-2-amine?

- Methodological Answer : The synthesis typically involves coupling reactions or nucleophilic substitution. For example, fluorophenyl-substituted intermediates (e.g., ethyl aroylacetates with fluorophenyl groups) can undergo Ullmann or Suzuki-Miyaura coupling with appropriate aryl halides . Alternatively, nucleophilic substitution using 3-fluorobenzyl chloride and amines under basic conditions (e.g., K₂CO₃ in DMF) is effective . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and fluorine coupling patterns (e.g., para-substituted fluorine at δ ~118-122 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 202.08 for C₁₂H₁₀FN) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store at 2–8°C in airtight containers to prevent oxidation .

- Disposal : Neutralize with dilute HCl and incinerate via approved waste facilities .

Advanced Research Questions

Q. How does fluorination position (e.g., 3' vs. 4') influence the compound’s biological activity?

- Methodological Answer : Fluorine’s electronegativity and steric effects alter receptor binding. For example, 3'-fluorination in biphenylamines enhances interactions with hydrophobic pockets in enzymes (e.g., P2Y12 receptor antagonists), while 4'-fluorination may reduce metabolic stability due to increased polarity . Comparative studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) are recommended .

Q. How can researchers resolve contradictions in reported toxicity data for fluorinated biphenylamines?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

- Step 1 : Validate compound purity via HPLC and elemental analysis .

- Step 2 : Replicate toxicity assays (e.g., Ames test, zebrafish embryotoxicity) under standardized protocols .

- Step 3 : Cross-reference with computational models (e.g., QSAR predictions for acute toxicity) .

Q. What mechanistic insights exist for the reactivity of the amine group in fluorobiphenyl systems?

- Methodological Answer : The amine group participates in hydrogen bonding and nucleophilic reactions. For example, fluorescamine (a fluorogenic reagent) selectively reacts with primary amines to form fluorescent adducts, enabling quantification via fluorescence spectroscopy (λₑₓ = 390 nm, λₑₘ = 475 nm) . Kinetic studies (e.g., stopped-flow spectroscopy) can elucidate reaction rates with electrophiles like acyl chlorides.

Q. What are the applications of this compound in targeted drug delivery systems?

- Methodological Answer : The biphenyl scaffold serves as a linker in prodrugs. For instance:

- Case Study : Conjugation with anticancer agents (e.g., doxorubicin) via carbamate linkages improves tumor specificity. Release kinetics are pH-dependent (tested in simulated lysosomal fluid, pH 4.5) .

- Data Table :

| Prodrug System | Release Half-life (pH 4.5) | Bioavailability (%) |

|---|---|---|

| Doxorubicin-Biphenyl | 12 h | 85 |

| Control (Doxorubicin) | 0.5 h | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

| 1-Fluoro-3-iodobenzene | A common choice due to the high reactivity of the C-I bond in oxidative addition.

| 1-Fluoro-3-iodobenzene | A common choice due to the high reactivity of the C-I bond in oxidative addition.